SIC-19

SIK2 Targeted protein degradation Ubiquitination

Researchers investigating SIK2-driven DNA repair often lack degradation-based tools that eliminate both kinase and scaffolding functions. SIC-19 is a selective SIK2 degrader operating via ubiquitination, unlike ATP-competitive inhibitors (e.g., ARN-3236, HG-9-91-01). • Degrades SIK2 protein - ablates kinase-dependent and scaffolding activities • Cellular IC50: 2.13-9.74 μM (ovarian cancer lines); validated in TNBC & pancreatic models • Synthetic lethality with PARP inhibitors (olaparib) in xenografts • ≥98% purity with analytical documentation

Molecular Formula C29H26N4O5S2
Molecular Weight 574.7 g/mol
Cat. No. B4159712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIC-19
Molecular FormulaC29H26N4O5S2
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)NNC(=S)NC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C29H26N4O5S2/c1-17-23(20-14-15-21(37-2)22(16-20)38-3)24(28(40-17)30-25(34)18-10-6-4-7-11-18)27(36)32-33-29(39)31-26(35)19-12-8-5-9-13-19/h4-16H,1-3H3,(H,30,34)(H,32,36)(H2,31,33,35,39)
InChIKeyDDRJMJOCSMOIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIC-19 SIK2 Degrader for Oncology Research


N-[3-({2-[(benzoylamino)carbonothioyl]hydrazino}carbonyl)-4-(3,4-dimethoxyphenyl)-5-methyl-2-thienyl]benzamide, identified as SIC-19 (CAS: 713112-69-7), is a synthetic small molecule from the ChemBridge compound library . It is characterized as a selective inhibitor of salt-inducible kinase 2 (SIK2) that promotes SIK2 protein degradation via the ubiquitination pathway . SIC-19 has been evaluated preclinically in ovarian cancer, triple-negative breast cancer, and pancreatic cancer models, where it demonstrates synthetic lethality with PARP inhibitors [1].

SIK2 Degrader Research Tool: SIC-19 functions via ubiquitination-mediated protein degradation, distinct from ATP-competitive inhibitors, supporting proteostasis and scaffolding-function studies.
PARP Inhibitor Synthetic Lethality Workflow: Validated across ovarian, triple-negative breast, and pancreatic cancer models, supporting multi-indication DNA repair research programs.
RAD50-Mediated DNA Repair Pathway: Reduces RAD50 phosphorylation at Ser635 and blocks nuclear translocation, enabling specific dissection of homologous recombination repair deficiency.

Why SIC-19 Cannot Substitute Other SIK2 Inhibitors


SIK2 inhibitors differ fundamentally in their mechanisms of action, with SIC-19 functioning as a protein degrader via ubiquitination [1], while comparators such as ARN-3236 and HG-9-91-01 operate as ATP-competitive kinase inhibitors [2]. This mechanistic divergence produces distinct pharmacological consequences: degradation eliminates both kinase-dependent and scaffolding functions of SIK2, whereas catalytic inhibition alone may not abolish all oncogenic signaling [3]. Additionally, SIC-19's potency in cellular assays ranges from 2.13 μM to 9.74 μM across ovarian cancer cell lines, contrasting with the sub-nanomolar to low-nanomolar biochemical IC50 values of ATP-competitive inhibitors . These differences preclude simple substitution between in-class compounds.

Degrader vs. Inhibitor
SIC-19 eliminates SIK2 via ubiquitination, removing both kinase and scaffolding functions. ATP-competitive inhibitors like ARN-3236 may not abolish all oncogenic signaling, potentially shifting downstream pathway responses.
Cellular Potency Profiles
SIC-19 demonstrates µM-range cellular activity, contrasting with the nM-range biochemical potencies of ATP-competitive inhibitors. Assay-specific response contexts may not transfer directly between compound classes.
Isoform Selectivity
SIC-19 is a SIK2-selective degrader, whereas HG-9-91-01 and ARN-3236 exhibit pan-SIK ATP-competitive inhibition. Pan-SIK profiles may shift isoform-specific interpretation, limiting direct replacement in SIK2-exclusive studies.

SIC-19 Comparative Evidence vs. SIK2 Inhibitors


SIK2 Degradation vs. ATP-Competitive Inhibition

SIC-19 promotes SIK2 degradation via the ubiquitin-proteasome pathway, whereas ARN-3236 and HG-9-91-01 function as ATP-competitive catalytic inhibitors [1]. In ovarian cancer models, SIC-19 treatment reduced SIK2 protein levels through ubiquitination, eliminating both kinase activity and potential scaffolding functions . ARN-3236 inhibits SIK2 with an IC50 of <1 nM in biochemical assays but does not induce protein degradation .

SIK2 Suppression Mechanism
Head-to-head
Ubiquitination-mediated degradation vs. ATP-competitive inhibition
Distinct pharmacological modes support degradation-specific endpoint context
Scaffolding function elimination may overcome kinase-domain resistance mutations
SIK2 Targeted protein degradation Ubiquitination Kinase inhibition

PARP Inhibitor Sensitization Across Cancer Types

Both SIC-19 and ARN-3236 enhance PARP inhibitor sensitivity, but SIC-19 has been specifically validated across multiple cancer types. SIC-19 sensitizes ovarian cancer organoids and xenografts to olaparib [1], and extends to triple-negative breast cancer and pancreatic cancer models [2]. ARN-3236 similarly sensitizes ovarian cancer cells to PARP inhibitors and also enhances paclitaxel sensitivity [3].

PARP Inhibitor Sensitization
Reported multi-model context
Ovarian, TNBC, and pancreatic models vs. primarily ovarian cancer models
Broader cancer-type applicability supports cross-indication research programs
Validated in organoid and xenograft endpoint models
PARP inhibitor Synthetic lethality Ovarian cancer DNA repair

Cellular Antiproliferative Activity in Ovarian Cancer

SIC-19 demonstrates antiproliferative activity against six ovarian cancer cell lines with IC50 values ranging from 2.13 μM to 9.74 μM . In comparison, ARN-3236 inhibits 10 ovarian cancer cell lines with IC50 values ranging from 0.8 μM to 2.6 μM [1]. SIC-19's IC50 correlates inversely with endogenous SIK2 expression [2].

Cellular Antiproliferative Activity
Assay context
IC50 range: 2.13–9.74 µM
Supports cell viability endpoint review in ovarian cancer models
Activity correlates inversely with endogenous SIK2 expression
Antiproliferative activity Ovarian cancer Cell viability IC50

RAD50-Mediated DNA Repair Pathway Disruption

SIC-19 specifically reduces RAD50 phosphorylation at Ser635, prevents RAD50 nuclear translocation, disrupts nuclear filament assembly, and impairs DNA homologous recombination repair [1]. ARN-3236 also modulates DNA repair, decreasing DNA double-strand break repair and producing synthetic lethality with PARP inhibitors [2].

RAD50 DNA Repair Disruption
Reported mechanism context
Reduces RAD50-pS635; blocks nuclear translocation and filament assembly
Defined molecular resolution enables specific HR repair deficiency studies
Supports rational combination design with DNA-damaging agents
Homologous recombination RAD50 DNA damage repair SIK2

In Vivo Antitumor Efficacy with PARP Inhibitor Combinations

SIC-19 alone significantly inhibits tumor growth in SKOV3 ovarian cancer xenografts, with the SIC-19 plus olaparib combination demonstrating greater tumor growth inhibition than either single agent alone [1]. SIC-19 also sensitizes TNBC and pancreatic cancer xenografts to PARP inhibitors [2]. ARN-3236 at 60 mg/kg/day has an additive effect on reducing tumor growth in combination with paclitaxel in ovarian cancer xenografts [3].

In Vivo Xenograft Activity
Reported model context
SKOV3 xenografts: combination with olaparib yields greater TGI than single agents
Multi-model validation supports tumor growth inhibition endpoint studies
Combination response context differs from single-agent activity
Xenograft In vivo efficacy Combination therapy Tumor growth inhibition

SIK2 Isoform Selectivity vs. Pan-SIK Inhibition

SIC-19 was identified as a SIK2-selective inhibitor from a ChemBridge library screen and characterized for its specific SIK2 degradation activity [1]. In contrast, HG-9-91-01 inhibits SIK1, SIK2, and SIK3 with IC50 values of 0.92 nM, 6.6 nM, and 9.6 nM respectively [2], demonstrating pan-SIK activity. ARN-3236 inhibits SIK2 with IC50 <1 nM and also inhibits SIK1 (21.63 nM) and SIK3 (6.63 nM) .

SIK2 Isoform Selectivity
Class-level inference
SIK2-selective degrader vs. pan-SIK (SIK1/2/3) ATP-competitive inhibitors
Provides a cleaner tool for dissecting SIK2-specific biology
Pan-SIK profiles may confound isoform-specific pathway interpretation
Kinase selectivity SIK family Off-target activity Selectivity index

SIC-19 Validated Research Applications


SIK2 Degradation vs. Catalytic Inhibition Studies

SIC-19 is indicated for studies comparing degradation-based SIK2 suppression versus ATP-competitive inhibition. Its ubiquitination-mediated degradation mechanism [1] provides a complementary tool to catalytic inhibitors like ARN-3236 and HG-9-91-01 for evaluating differential effects on scaffolding functions, signaling durability, and resistance emergence [2].

PARP Inhibitor Combinations Across Cancer Indications

SIC-19 is validated for preclinical combination studies with PARP inhibitors (e.g., olaparib) in ovarian cancer, triple-negative breast cancer, and pancreatic cancer models [1]. This cross-indication validation [2] supports procurement for research programs exploring synthetic lethality strategies beyond single cancer types.

RAD50-Mediated Homologous Recombination Repair

SIC-19 is suitable for investigating RAD50-dependent DNA repair pathways, as it reduces RAD50 phosphorylation at Ser635, blocks RAD50 nuclear translocation, and disrupts nuclear filament assembly [1]. This defined mechanism supports studies of DNA damage response and HR repair deficiency.

SIK2-Selective Degrader for Isoform-Specific Studies

SIC-19 serves as a SIK2-selective degrader tool for dissecting SIK2-specific biology, distinct from pan-SIK ATP-competitive inhibitors such as HG-9-91-01 (which inhibits SIK1, SIK2, and SIK3 with IC50 values of 0.92 nM, 6.6 nM, and 9.6 nM, respectively) [1]. This selectivity supports experiments where SIK1 or SIK3 inhibition would confound interpretation [2].

Application
Selection Property
Validation Focus
SIK2 Degradation vs. Inhibition Studies
Mechanism of target suppression
Scaffolding function endpoint monitoring
PARP Inhibitor Combination Research
Cross-indication validation
Synthetic lethality endpoint validation
RAD50 DNA Repair Pathway Studies
RAD50-pS635 modulation
Homologous recombination deficiency endpoint
SIK2 Isoform-Selective Research
Kinase selectivity profile
Off-target kinase activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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